molecular formula C17H14BrN3O3S B2627926 3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1794837-89-0

3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B2627926
CAS No.: 1794837-89-0
M. Wt: 420.28
InChI Key: MMAGUTLRKGKJAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Transformations

One area of research involving compounds similar to 3-(3-bromophenyl)-2-methyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is their synthesis and structural transformations. For instance, Sedova et al. (2017) investigated the transformations of related compounds, discovering that these undergo slow isomerization and deacetylation under certain conditions, which could be relevant for understanding the behavior of the compound (Sedova, Krivopalov, & Shkurko, 2017).

Synthesis Techniques

Gein et al. (2017) explored the synthesis of N-Aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, which could provide insights into the synthetic pathways of similar compounds. Their work highlights the use of three-component reactions and spectroscopic analysis for compound synthesis and characterization (Gein, Zamaraeva, Dmitriev, Nasakin, & Others, 2017).

Pharmacological Activities

Research has also been conducted on the pharmacological potential of related compounds. Chapman et al. (1969) synthesized benzothiophen analogs of tryptophan for pharmacological evaluation, which suggests a potential area of exploration for this compound (Chapman, Scrowston, & Westwood, 1969).

Antimicrobial Activities

E. Salama (2020) explored the antibacterial activities of synthesized oxadiazole derivatives, which can be relevant to similar compounds. Their study focused on evaluating these compounds against Salmonella typhi, demonstrating the potential for antimicrobial applications (Salama, 2020).

Corrosion Inhibition

Kalia et al. (2020) investigated the use of synthesized oxadiazole derivatives as agents for controlling mild steel dissolution. This indicates a possible application of similar compounds in corrosion inhibition and materials science (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).

Natural Antioxidant Sources

Research by Li et al. (2011) on bromophenols from marine algae highlighted their strong antioxidant activities, which could be relevant for exploring similar properties in this compound (Li, Li, Gloer, & Wang, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve studying its interactions with biological macromolecules and its effects on biological pathways .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound .

Future Directions

This involves a discussion of potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to improve its properties, and unanswered questions about its behavior .

Properties

IUPAC Name

10-(3-bromophenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c1-17-9-14(13-8-12(21(22)23)5-6-15(13)24-17)19-16(25)20(17)11-4-2-3-10(18)7-11/h2-8,14H,9H2,1H3,(H,19,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAGUTLRKGKJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=S)N2C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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